N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the individual aromatic components. These components are then subjected to various chemical reactions, such as nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)benzamide
- N-(4-ethylphenyl)glycinamide
- N-(phenylsulfonyl)glycinamide
Uniqueness
N-(4-chloro-2-methylphenyl)-N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23ClN2O3S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-3-18-9-12-20(13-10-18)26(30(28,29)21-7-5-4-6-8-21)16-23(27)25-22-14-11-19(24)15-17(22)2/h4-15H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
IYEAKXQRPNVDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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